2-Mercapto-5,7-dimethylquinoline-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
5,7-dimethyl-2-sulfanylidene-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10N2S/c1-7-3-8(2)10-5-9(6-13)12(15)14-11(10)4-7/h3-5H,1-2H3,(H,14,15) |
InChI Key |
RIPWGURUVPZPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=S)NC2=C1)C#N)C |
Origin of Product |
United States |
Preparation Methods
Cyclization and Functionalization Strategy
A common approach to quinoline derivatives involves the cyclization of appropriately substituted anilines or related precursors with carbonyl compounds, followed by functional group modifications.
Step 1: Formation of quinoline core
Starting from 2-aminobenzaldehyde derivatives or substituted anilines, cyclization with ketones or nitriles under acidic or basic conditions forms the quinoline skeleton. For 5,7-dimethyl substitution, methyl groups are introduced on the aromatic ring prior to cyclization.Step 2: Introduction of the mercapto group
The mercapto group at position 2 can be introduced via nucleophilic substitution or thiolation reactions. For example, halogenated quinoline intermediates (e.g., 2-chloroquinoline derivatives) can be reacted with thiourea or other sulfur nucleophiles to yield the 2-mercaptoquinoline.Step 3: Installation of the carbonitrile group
The carbonitrile group at position 3 is typically introduced by cyanation reactions, such as Sandmeyer-type reactions or via condensation with malononitrile derivatives. Alternatively, malononitrile can be used in multi-component reactions to form the nitrile-substituted quinoline ring directly.
One-Pot Multi-Component Condensation
A notable efficient method reported for related mercapto-pyrimidine derivatives involves a one-step three-component condensation of aromatic aldehydes, malononitrile, and thiourea in the presence of phosphorus pentoxide in ethanol under reflux conditions. Although this method is described for pyrimidine derivatives, similar strategies can be adapted for quinoline derivatives by selecting appropriate aldehydes and reaction conditions.
-
- Initial Knoevenagel condensation between aromatic aldehyde and malononitrile forms an arylmethylene malononitrile intermediate.
- Subsequent nucleophilic attack by thiourea introduces the mercapto group and facilitates ring closure.
- Phosphorus pentoxide acts as a dehydrating agent, accelerating the reaction and improving yields.
-
- Short reaction times
- High yields and selectivity
- Simplified product isolation due to water absorption by phosphorus pentoxide
Stepwise Synthesis via Halogenated Intermediates
Another approach involves:
- Synthesis of 2-chloro-5,7-dimethylquinoline-3-carbonitrile as an intermediate.
- Subsequent substitution of the chlorine atom at position 2 with a thiol nucleophile (e.g., thiourea or sodium hydrosulfide) to yield the mercapto derivative.
This method allows for precise control over substitution patterns but may require multiple purification steps.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- Phosphorus pentoxide as catalyst: Its water-absorbing property drives the condensation forward, improving yield and purity.
- Solvent choice: Absolute ethanol is preferred for condensation reactions due to solubility and reflux properties.
- Temperature control: Reflux conditions (around 78°C for ethanol) optimize reaction rates without decomposing sensitive intermediates.
- Purification: Crystallization from ethanol or petroleum ether is effective for isolating pure mercaptoquinoline derivatives.
- Yield improvements: Using freshly distilled solvents and dry reagents enhances reproducibility and yield.
- Alternative sulfur sources: Thiourea is commonly used, but sodium hydrosulfide or other thiolating agents can be employed depending on substrate sensitivity.
Chemical Reactions Analysis
2-Mercapto-5,7-dimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The cyano group can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of 2-Mercapto-5,7-dimethylquinoline-3-carbonitrile and related quinoline derivatives. These compounds have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects often involves inhibition of specific bacterial enzymes. For instance, some derivatives have shown promising interactions with DNA gyrase, a critical enzyme for bacterial DNA replication .
- Case Study : In a study evaluating quinoline-3-carbonitrile derivatives, it was found that certain compounds exhibited significant antibacterial activity with low cytotoxicity towards mammalian cells. The most active compound demonstrated effective binding to DNA gyrase, indicating its potential as a scaffold for developing new antibacterial agents .
Antitubercular Properties
This compound has also been investigated for its antitubercular properties, particularly against Mycobacterium tuberculosis.
- Research Findings : A study indicated that mercapto-quinazolinones, which include the compound of interest, displayed potent inhibitory effects on M. tuberculosis. The compounds were assessed for their minimum inhibitory concentration (MIC) and showed promising results in inhibiting the growth of the bacteria .
- Mechanism Insights : The compounds were found to target NADH dehydrogenase (NDH-2), an essential enzyme in the electron transport chain of M. tuberculosis. This inhibition leads to reduced ATP production and disrupts the energy metabolism of the bacteria .
Drug Design and Development
The structural features of this compound make it a valuable candidate in drug design.
- Structural Analysis : Computational studies have been conducted to evaluate the physicochemical properties of this compound. These studies often include assessments of molecular geometry, energy levels (HOMO-LUMO), and interaction with biological targets through molecular docking techniques .
- Potential Lead Compounds : The findings suggest that derivatives of this compound could serve as lead compounds in the development of new therapeutic agents targeting various diseases, including bacterial infections and tuberculosis .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Mercapto-5,7-dimethylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The cyano group can interact with nucleophiles, leading to various biochemical reactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
The biological and physicochemical properties of cyanoquinolines are highly sensitive to substituents at position 2. Below is a comparative analysis of key derivatives:
Key Observations:
- Thiol vs. Piperazinyl Groups : The thiol group in the target compound offers a smaller, more nucleophilic substituent compared to the bulky piperazinyl-benzoyl/pyridine groups in Compounds 25–30. This may enhance membrane permeability but reduce target-binding specificity .
- Methoxybenzoyl vs. Pyridine Carbonyl : Compounds with 4-methoxybenzoyl-piperazinyl groups (e.g., Compound 27) exhibit lower potency (EC50 = 100,000 nM) compared to pyridine-based analogs (Compounds 28–29), suggesting steric hindrance or electronic effects from the methoxy group .
- Aminoethylamino Substituent: Compound 4, featuring an ethylenediamine chain, achieves a higher synthesis yield (80%) than piperazinyl derivatives, likely due to simpler reaction kinetics .
Spectral and Structural Data
Nuclear Magnetic Resonance (NMR) Trends:
- Aromatic Proton Shifts: The quinoline proton at position 8 (δ ~8.4–8.7 ppm) is deshielded in all derivatives due to electron-withdrawing nitrile and substituent effects . Methoxybenzoyl-containing compounds (e.g., Compound 25) show distinct aromatic splitting patterns (e.g., δ 7.01–7.44 ppm) compared to pyridine analogs (δ 7.71–8.74 ppm) .
Mass Spectrometry (MS):
- All derivatives show [M+H]+ peaks consistent with their molecular weights (e.g., 401.13–405.15 for Compounds 25–27 vs. 360.24–360.31 for pyridine derivatives) .
Biological Activity
2-Mercapto-5,7-dimethylquinoline-3-carbonitrile (2-MDQC) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis of 2-MDQC
The synthesis of 2-MDQC typically involves the reaction of 5,7-dimethylquinoline-3-carbonitrile with thiol groups. Various methods have been employed to optimize yields and purity, including microwave-assisted synthesis and traditional organic reactions. For instance, the use of manganese(III) acetate as a catalyst has shown promise in enhancing reaction efficiency and product yield .
Biological Activities
2-MDQC exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that 2-MDQC possesses significant antimicrobial properties. In studies involving various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans, 2-MDQC demonstrated notable inhibitory effects, particularly against Gram-positive bacteria like Bacillus subtilis with inhibition zones measured in millimeters .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Bacillus subtilis | 15 |
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Candida albicans | 9 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that 2-MDQC can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines are reported in the nanomolar range, suggesting potent cytotoxic effects .
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 20.1 |
| HCT116 | 14 |
| KB-V1 | 20 |
The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This oxidative stress may disrupt cellular homeostasis and trigger cell death pathways .
The biological activity of 2-MDQC can be attributed to several mechanisms:
- Interference with Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, which is crucial for cell division.
- ROS Generation : The compound induces oxidative stress, which can lead to apoptosis through mitochondrial pathways.
- Inhibition of Key Enzymes : Some studies suggest that derivatives may inhibit enzymes involved in cancer cell metabolism and proliferation.
Case Studies
Recent case studies have highlighted the effectiveness of 2-MDQC in various therapeutic contexts:
- A study demonstrated that when combined with standard chemotherapeutic agents, 2-MDQC enhanced the overall cytotoxicity against resistant cancer cells, suggesting a potential role as an adjuvant therapy .
- Another investigation into its antimicrobial properties found that formulations containing 2-MDQC significantly reduced bacterial load in infected animal models, indicating its potential for clinical applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
